![molecular formula C29H31N3O3 B2811998 1-(3,5-dimethylphenyl)-4-(1-(3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847397-17-5](/img/structure/B2811998.png)
1-(3,5-dimethylphenyl)-4-(1-(3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-dimethylphenyl)-4-(1-(3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C29H31N3O3 and its molecular weight is 469.585. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Imidazole-Based Compounds in Anion Recognition
Research by Nath and Baruah (2012) focused on an imidazole-containing bisphenol and its interactions with various acids, demonstrating the compound's ability to form structurally characterized salts through electrostatic and hydrogen-bonded interactions. This suggests potential applications in anion recognition and sensor technology, highlighting the versatility of imidazole-based compounds in creating extensive hydrogen-bonded structures for molecular recognition purposes (Nath & Baruah, 2012).
Applications in Organic Light-Emitting Devices
Dobrikov et al. (2011) synthesized new low-molecular weight compounds with potential applications in organic light-emitting devices (OLEDs). Their photophysical properties were investigated, showing that these compounds could be used to prepare color electroluminescent structures. This research underscores the interest in developing novel organic compounds for improving the performance and color range of OLEDs (Dobrikov, Dobrikov, & Aleksandrova, 2011).
Development of Polyimides with High Thermal Stability
Ghaemy and Alizadeh (2009) described the synthesis of soluble and thermally stable polyimides from an unsymmetrical diamine monomer containing a triaryl imidazole pendant group. These polyimides exhibited excellent solubility and high thermal stability, suggesting their utility in high-performance materials, coatings, and films with advanced thermal and chemical resistance properties (Ghaemy & Alizadeh, 2009).
Lanthanide Metal-Organic Frameworks for Luminescence Sensing
Shi et al. (2015) synthesized dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, demonstrating selective sensitivity to benzaldehyde-based derivatives through fluorescence sensing. This research indicates the potential of imidazole-based metal-organic frameworks in developing sensitive and selective sensors for chemical detection (Shi, Zhong, Guo, & Li, 2015).
Anti-Alzheimer's Activity of Benzylated Derivatives
Gupta et al. (2020) explored the anti-Alzheimer's activity of N-benzylated pyrrolidin-2-one and imidazolidin-2-one derivatives, designed based on the lead compound donepezil. This study provides insights into the design and synthesis of novel compounds for managing Alzheimer's disease, showcasing the therapeutic potential of specifically structured organic molecules (Gupta, Ojha, Yadav, Pant, & Yadav, 2020).
特性
IUPAC Name |
1-(3,5-dimethylphenyl)-4-[1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3/c1-20-15-21(2)17-23(16-20)32-19-22(18-28(32)33)29-30-26-7-4-5-8-27(26)31(29)13-6-14-35-25-11-9-24(34-3)10-12-25/h4-5,7-12,15-17,22H,6,13-14,18-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJHRUAIMZKVGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=C(C=C5)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


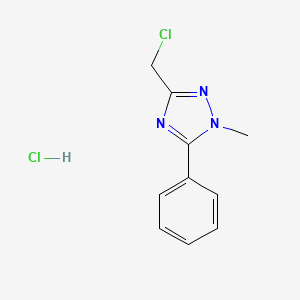
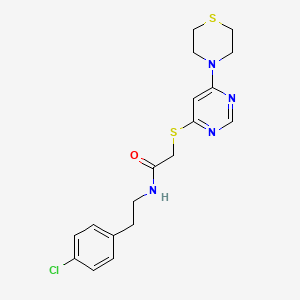

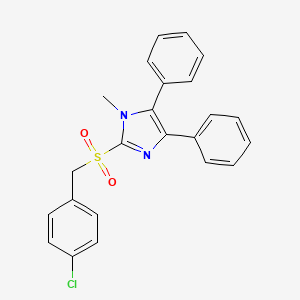
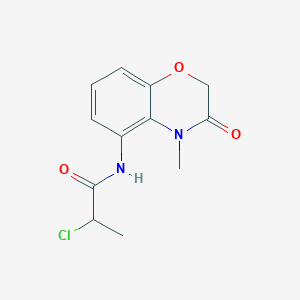
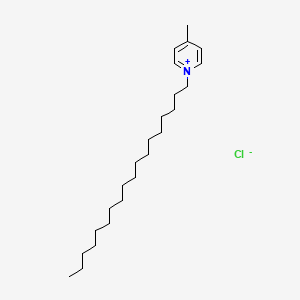
![2-fluoro-N-{3-[(2-fluoropyridin-4-yl)formamido]-2,2-dimethylpropyl}pyridine-4-carboxamide](/img/structure/B2811927.png)


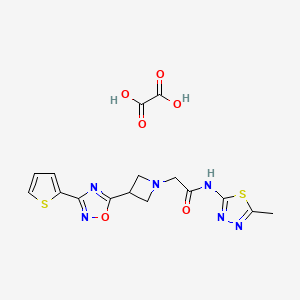
![5-Ethyl-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2811936.png)
